![molecular formula C23H20FN3O2 B2644777 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea CAS No. 1203399-13-6](/img/structure/B2644777.png)
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea
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Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as BFTU and has gained popularity due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Synthesis and Antiproliferative Activity
A study by Perković et al. (2016) describes the synthesis and evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents for their antiproliferative activity against cancer cell lines. Among these, specific derivatives showed promising antiproliferative effects, particularly against breast carcinoma MCF-7 cell line, indicating potential applications in developing cancer therapeutics (Perković et al., 2016).
Anticancer Agent Synthesis
Redda et al. (2010) reported on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. This research highlighted the tetrahydroisoquinoline moiety's significance in biologically active molecules, underscoring its utility in crafting novel pharmaceuticals with potential anticancer properties (Redda, Gangapuram, & Ardley, 2010).
Benzoylurea Pesticide Crystal Structure
Jeon et al. (2014) elucidated the crystal structure of flufenoxuron, a benzoylurea pesticide, providing insights into its chemical interactions and stability. This research contributes to understanding how structural attributes affect the efficacy and application of benzoylurea-based compounds (Jeon, Kang, Lee, & Kim, 2014).
Enzyme Inhibition
Research by Sujayev et al. (2016) synthesized tetrahydropyrimidine-5-carboxylates to explore their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This study adds to the corpus of knowledge on enzyme inhibitors, potentially guiding the development of treatments for diseases where these enzymes play a critical role (Sujayev et al., 2016).
properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c24-18-9-12-19(13-10-18)25-23(29)26-20-11-8-16-7-4-14-27(21(16)15-20)22(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHHSOITGSWQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea |
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